

empagliflozin pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Empagliflozin

CAS No.: 864070-44-0

Cat. No.: S548751

Get Quote

Pharmacokinetic Profile & Quantitative Data

The table below summarizes the key pharmacokinetic parameters of **empagliflozin** in patients with type 2 diabetes (T2DM) [1] [2] [3].

Parameter	Value / Description
Absorption & Exposure	
Time to Peak Plasma Concentration (T_{max})	~1.5 hours [1] [3]
Dose Proportionality	Systemic exposure increases dose-proportionally [1] [3]
Distribution	
Apparent Volume of Distribution (V_z/F)	Data not explicitly listed in search results
Plasma Protein Binding	>99.9% (primarily to human serum albumin) [1]
Metabolism	

Parameter	Value / Description
Primary Pathways	Glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) [3] [4]
Cytochrome P450 (CYP) Involvement	Minimal to no metabolism by CYP enzymes [3]
Excretion	
Elimination Half-life ($t_{1/2}$)	~10 - 13 hours (single dose); ~10 - 19 hours (multiple doses) [1]
Apparent Oral Clearance (CL/F)	~5.6 L/h [1]
Primary Route	Urine (54.4%) and Feces (41.2%); majority as parent drug [4]
Renal Clearance (CL _R)	~32 - 51 mL/min [1]

Pharmacodynamics (PD) and Exposure-Response

Empagliflozin's primary pharmacodynamic effect is to reduce the renal threshold for glucose (RT_G), leading to increased urinary glucose excretion (UGE) [5].

- **Mechanism of Action:** As a selective SGLT2 inhibitor, **empagliflozin** blocks glucose reabsorption in the proximal tubule of the kidney [1]. Its selectivity for SGLT2 over SGLT1 is >2,500-fold [1].
- **Effect on Renal Threshold for Glucose (RT_G):** In patients with T2DM, **empagliflozin** dose-dependently lowers the RT_G. At steady state, **empagliflozin** doses of 10 mg and 25 mg reduce the RT_G from a baseline of approximately **12.5 mmol/L** to **2.53 mmol/L** and **2.21 mmol/L**, respectively, indicating near-maximal effect [5].
- **Exposure-Response for Efficacy:** The efficacy of **empagliflozin** in reducing HbA1c is influenced by baseline glucose levels and renal function. The effect is attenuated with declining renal function but is maintained to nearly half the maximal effect even at an estimated glomerular filtration rate (eGFR) as low as **30 mL/min/1.73 m²** [2].
- **Exposure-Safety Relationship:** Compared to placebo, **empagliflozin** use is associated with an **exposure-independent increase** in the incidence of genital infections. No significant exposure-dependent changes were found in the risk of urinary tract infections, hypoglycemia, or volume depletion [2].

Metabolism and Drug-Drug Interactions (DDI)

Empagliflozin has a low potential for clinically relevant drug-drug interactions [3].

- **Metabolic Pathways:** **Empagliflozin** is primarily metabolized via glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1A8, UGT1A9) [3] [4]. It is also a substrate for several membrane transporters, including OATP1B1/1B3, OAT3, P-glycoprotein (P-gp), and BCRP [3] [4].
- **DDI Study Findings:** Coadministration studies have shown **no clinically relevant interactions** between **empagliflozin** and a wide range of commonly prescribed drugs in T2DM, including metformin, pioglitazone, sitagliptin, linagliptin, warfarin, verapamil, ramipril, and digoxin [1] [3]. The metabolic and transport pathways of **empagliflozin** do not significantly overlap with many other drugs, minimizing interaction risks.

Experimental Protocols for Key Assays

Here are methodologies for critical experiments from the literature.

Population Pharmacokinetic (PopPK) and Exposure-Response Modeling

This protocol is used to quantify the impact of patient factors (covariates) on drug exposure and effect [2] [4].

- **Software:** NONMEM (Version 7.2 or higher) [2] [4].
- **Structural Model:** A two-compartment model with sequential zero-order and first-order absorption and first-order elimination typically describes **empagliflozin**'s pharmacokinetics [2] [4].
- **Covariate Analysis:** Investigate the effect of covariates (e.g., eGFR, age, sex, body mass index, race) on apparent oral clearance (CL/F) and volumes of distribution using a full covariate modeling approach [2].
- **Efficacy Model:** Link **empagliflozin** exposure (e.g., AUC at steady state) to changes in HbA1c using a turnover model with an inhibitory E_{\max} relationship [4]. The model can include disease progression components.
- **Model Evaluation:** Validate the final model using non-parametric bootstrap procedures and visual predictive checks to evaluate its predictive performance [2].

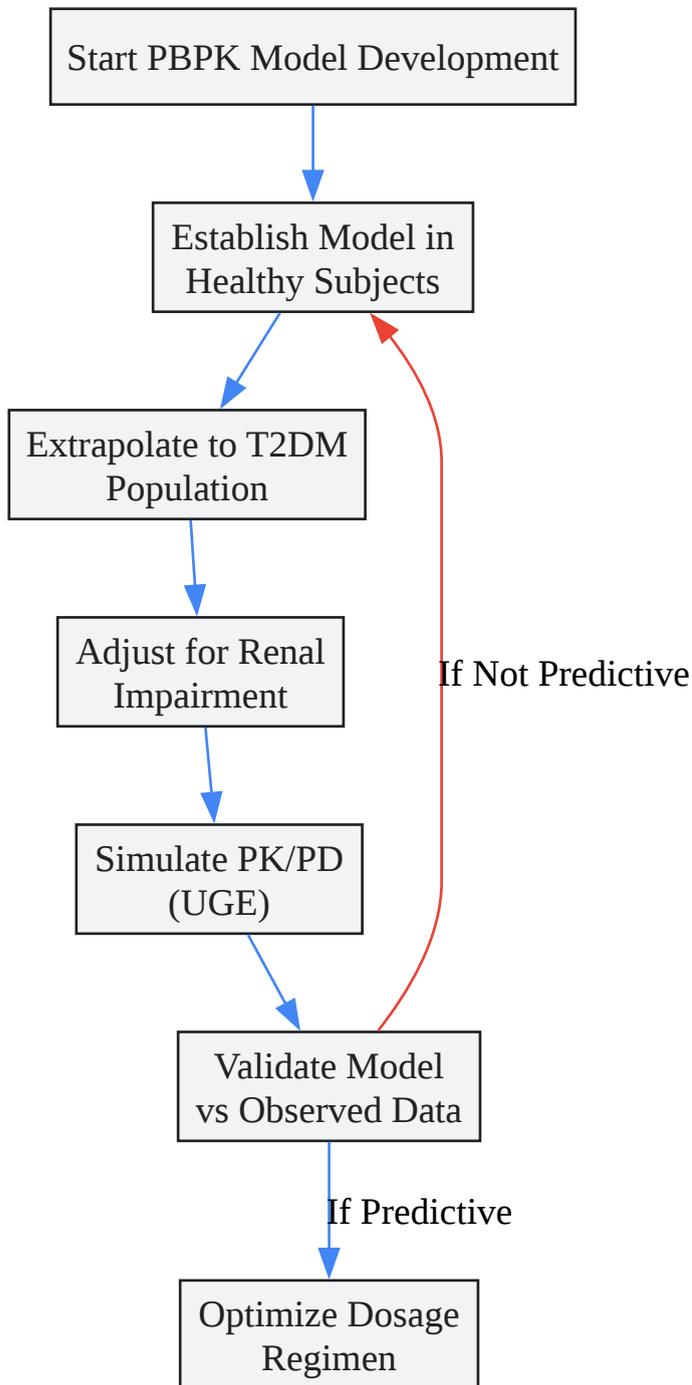
In Vivo Assessment of Urinary Glucose Excretion (UGE)

This method measures the primary pharmacodynamic response to SGLT2 inhibition [1] [5].

- **Procedure:** In clinical trials, participants (healthy volunteers or patients with T2DM) receive single or multiple oral doses of **empagliflozin** or a placebo. Urine is collected over a defined period (e.g., 24 hours) at baseline and after dosing.
- **Sample Analysis:** The total volume of urine collected is measured, and the glucose concentration in the urine is quantified using a validated clinical chemistry method (e.g., glucose oxidase assay).
- **Data Calculation:** UGE rate (e.g., mmol/min) or total 24-hour UGE (e.g., g/24h) is calculated. The effect of **empagliflozin** on the renal threshold for glucose (RT_G) can be estimated using mechanistic modeling based on UGE and filtered glucose load [5].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is an advanced approach to predict drug exposure in specific populations, such as patients with renal impairment [6].



[Click to download full resolution via product page](#)

PBPK model workflow for special populations.

- **Software:** PK-Sim and MoBi software [6].
- **Model Construction:**
 - Develop a PBPK model for **empagliflozin** in healthy subjects using known physicochemical parameters and in vitro data (e.g., lipophilicity, solubility, protein binding, transporter affinities)

[6].

- Incorporate a PD component linked to plasma concentration to simulate 24-hour Urinary Glucose Excretion (UGE) [6].
- **Population Extrapolation:**
 - Adjust physiological parameters (age, weight, BMI) to simulate a virtual population with T2DM and normal renal function [6].
 - Use the built-in renal impairment tool in the software to modify the glomerular filtration rate (GFR) and simulate patients with mild, moderate, and severe renal insufficiency [6].
- **Application:** The validated model can simulate exposure and UGE in these subpopulations to inform and optimize dosing recommendations without requiring extensive new clinical trials [6].

Notes on Analytical Methods

- **Bioanalytical Method for PK: Empagliflozin** plasma concentrations are typically quantified using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. These methods are critical for obtaining the concentration-time data used in PopPK and PBPK modeling.
- **Metabolomics for Mechanism Exploration:** As seen in investigations of **empagliflozin's** effects on non-alcoholic fatty liver disease (NAFLD), untargeted liver metabolomics using LC-MS can identify differentially expressed metabolites and enriched pathways, providing insights into therapeutic mechanisms beyond glucose-lowering [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacokinetic and Pharmacodynamic Profile of ... [pmc.ncbi.nlm.nih.gov]
2. Population Pharmacokinetics and Exposure–Response (Efficacy and...) [link.springer.com]
3. Pharmacokinetics of Empagliflozin and Pioglitazone After ... [sciencedirect.com]
4. Pharmacokinetics and pharmacodynamics of empagliflozin in ... [pmc.ncbi.nlm.nih.gov]
5. Mixed-effects modelling to quantify the effect of empagliflozin on renal... [pubmed.ncbi.nlm.nih.gov]

6. Physiologically based pharmacokinetic model of sodium ... [frontiersin.org]
7. Transcriptomic Analysis Reveals the Protective Effects of ... [pmc.ncbi.nlm.nih.gov]
8. Metabolic and Hepatic Effects of Empagliflozin on ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [empagliflozin pharmacokinetics and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548751#empagliflozin-pharmacokinetics-and-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com